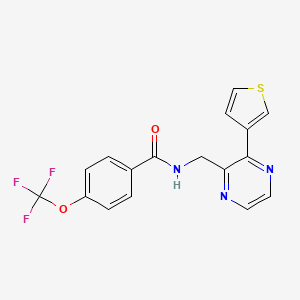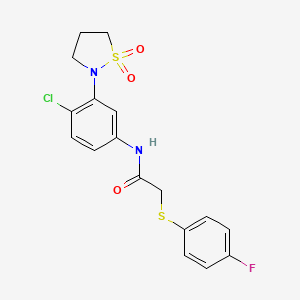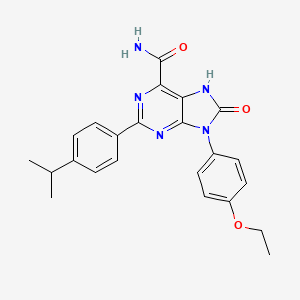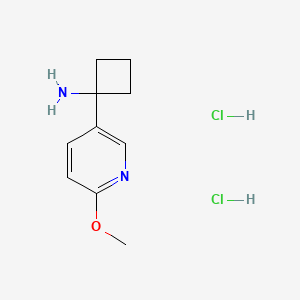![molecular formula C21H17BrN2O3S B2830805 7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 314047-09-1](/img/structure/B2830805.png)
7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one” belongs to the class of benzodiazepines . Benzodiazepines are a versatile class of biologically active compounds that have received much attention in the field of medicinal chemistry . They are known for their anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant, and anxiolytic activities .
Molecular Structure Analysis
The molecular structure of benzodiazepines typically contains a 1,4 diazepine ring fused to a substituted benzene ring . The specific substitutions on the benzene ring can vary, leading to different benzodiazepine compounds .科学的研究の応用
1. Chemical Reactivity and Bromination Process
Research reveals the reactivity of related diazepine compounds under different conditions. For instance, 2,3-dihydro-1H-1,4-diazepines generally undergo bromination at the 6-position, with phenyl substituents typically remaining unaffected. However, specific conditions can lead to bromination of the benzene rings as well. The study also explores nucleophilic substitution reactions and the stability of dihalogenodihydro-6H-diazepines (Gorringe et al., 1969).
2. Synthesis and Structural Analysis
Synthesis and structural analysis of related compounds have been a significant area of research. Studies have detailed the synthesis of various heterocyclic compounds such as morpholines and benzoxazepines using bromoethylsulfonium salt. This method accommodates a range of nitrogen substituents and enables the production of benzodiazepines (Yar et al., 2009). Additionally, research has been conducted on the synthesis and structure of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, providing insights into their molecular and crystal structures and their affinity towards CNS benzodiazepine receptors (Pavlovsky et al., 2007).
3. Solid-phase Synthesis and Applications
The solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives has been documented, presenting a method that yields products with high purity and satisfactory yields. This method is particularly relevant for library synthesis of corresponding derivatives in a combinatorial fashion, indicating its potential for high-throughput applications (Fülöpová et al., 2012).
4. Cytotoxicity and Cathepsin B Inhibition
Research into the cytotoxicity of certain compounds related to 7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one has revealed a correlation between cathepsin B inhibition and cytotoxic effects. The synthesis and characterization of monomeric and dimeric complexes, and their evaluation for in vitro activity as cytotoxic agents and cathepsin B inhibitors, have provided valuable insights into the potential therapeutic applications of these compounds (Spencer et al., 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(benzenesulfonyl)-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c22-16-11-12-19-18(13-16)21(15-7-3-1-4-8-15)24(14-20(25)23-19)28(26,27)17-9-5-2-6-10-17/h1-13,21H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQWIRHWMZEVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2830724.png)
![3-Methyl-8-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2830727.png)



![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2830732.png)


![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830740.png)
![N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]-N-methylmethanamine](/img/structure/B2830741.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2830743.png)
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)
